1,2,3,5-Tetraisopropylbenzene

Beschreibung

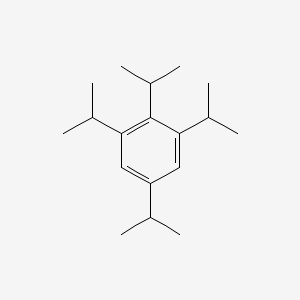

Structure

3D Structure

Eigenschaften

CAS-Nummer |

29040-93-5 |

|---|---|

Molekularformel |

C18H30 |

Molekulargewicht |

246.4 g/mol |

IUPAC-Name |

1,2,3,5-tetra(propan-2-yl)benzene |

InChI |

InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |

InChI-Schlüssel |

QFVQBSPZFKZLCN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,2,3,5 Tetraisopropylbenzene

Alkylation Strategies for Polyisopropylbenzene Derivatives

The synthesis of polyisopropylbenzenes, including 1,2,3,5-tetraisopropylbenzene, is predominantly achieved through alkylation strategies, primarily the Friedel-Crafts reaction. This class of reactions is fundamental to industrial chemistry for producing a wide range of alkylated aromatic compounds.

Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution (EAS), enabling the formation of carbon-carbon bonds by attaching alkyl groups to an aromatic ring. google.commt.com The reaction involves treating an aromatic hydrocarbon, such as benzene (B151609), with an alkylating agent in the presence of a catalyst. For the synthesis of polyisopropylbenzenes, the typical alkylating agent is propylene (B89431) or an isopropyl halide like 2-chloropropane (B107684). libretexts.orgquora.com

The mechanism proceeds in several steps:

Generation of the Electrophile: A strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is used to generate a carbocation electrophile from the alkylating agent. mt.comcerritos.edu For example, 2-chloropropane reacts with AlCl₃ to form an isopropyl carbocation, (CH₃)₂CH⁺, and the AlCl₄⁻ anion. youtube.com

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity. youtube.comresearchgate.net

Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion. This restores aromaticity to the ring and regenerates the AlCl₃ catalyst, yielding the alkylated benzene product. mt.comyoutube.com

This process is vital in the large-scale industrial production of compounds like cumene (B47948) (isopropylbenzene) and ethylbenzene. libretexts.orgejaet.com

The introduction of multiple isopropyl groups onto a benzene ring is governed by several factors that influence the regioselectivity and final isomer distribution.

Directing Effects: The isopropyl group is an activating, ortho-, para-director. This means that once the first isopropyl group is attached (forming cumene), the ring becomes more reactive than benzene itself towards further electrophilic attack. researchgate.net Subsequent alkylations are directed to the positions ortho (2,6) and para (4) to the existing group.

Polyalkylation: Because the alkylated product is more reactive than the starting material, the reaction is difficult to stop at monosubstitution. This often leads to the formation of a complex mixture of di-, tri-, and tetrasubstituted isomers. youtube.comejaet.com

Steric Hindrance: The bulky nature of the isopropyl group plays a significant role in determining the product ratio. Attack at the ortho position is sterically hindered, so the para-substituted product is often favored. chemistrysteps.com As more isopropyl groups are added, steric hindrance becomes increasingly dominant in directing the position of subsequent substitutions.

Thermodynamic vs. Kinetic Control: Friedel-Crafts alkylation is a reversible process. quizlet.com The initially formed product distribution may reflect the kinetic preferences of the reaction (i.e., the fastest-forming isomers, such as 1,2,4-triisopropylbenzene). However, under prolonged reaction times or with strong acid catalysts, rearrangements and transalkylation can occur, leading to the most thermodynamically stable isomer. ejaet.comquizlet.com For tri-substituted benzenes, the 1,3,5-isomer is the most stable due to minimized steric repulsion between the bulky alkyl groups. quizlet.com This principle is exploited in processes that use "post-alkylation" steps to improve the ratio of the desired 1,3,5-triisopropylbenzene (B165165) isomer over the 1,2,4-isomer. researchgate.net

A direct, high-yield synthesis of this compound is not prominently documented, as the exhaustive alkylation of benzene typically results in a complex mixture of isomers. The formation of this specific compound is intrinsically linked to the synthesis of its tri-substituted precursors, primarily 1,3,5-triisopropylbenzene and 1,2,4-triisopropylbenzene.

The industrial synthesis of triisopropylbenzenes involves the reaction of benzene with approximately 3 moles of propylene per mole of benzene, using a Friedel-Crafts catalyst like aluminum chloride. google.com The crude product from this reaction is a mixture that predominantly contains 1,3,5-triisopropylbenzene and 1,2,4-triisopropylbenzene, along with di-isopropylbenzenes and cumene. prepchem.com Critically, trace amounts of 1,2,4,5-tetraisopropylbenzene (B1294973) have also been identified in this mixture, indicating that tetra-alkylation does occur under these conditions. prepchem.com

The formation of this compound can be conceptualized through the further alkylation of these tri-substituted precursors:

Alkylation of 1,2,4-Triisopropylbenzene: This isomer has two available positions for substitution (C3 and C5). Electrophilic attack would be directed by the three existing isopropyl groups. Steric hindrance would be a major factor, likely making substitution at the C5 position more favorable than at the more crowded C3 position.

Alkylation of 1,3,5-Triisopropylbenzene: This highly symmetrical and thermodynamically stable isomer is a common precursor. All three available positions (C2, C4, C6) are equivalent. Alkylation at any of these positions would yield this compound.

Due to the competing reactions, polyalkylation, and potential for isomerization under Friedel-Crafts conditions, isolating pure this compound from the reaction mixture is challenging and would require advanced separation techniques like fractional distillation or chromatography. ejaet.comgoogle.com

Post-Synthetic Transformations and Reaction Mechanisms of this compound

Highly substituted arenes like this compound are characterized by a benzene ring that is heavily activated towards electrophilic aromatic substitution due to the electron-donating nature of the multiple alkyl groups. However, this high reactivity is counterbalanced by significant steric hindrance, which can block potential reaction sites and dictate the regiochemical outcome of the reaction. The competition between the electronic activating effects and the steric blocking effects is a defining feature of the chemistry of these molecules. niscpr.res.in

Sulfonation is a reversible electrophilic aromatic substitution reaction that provides significant insight into the reactivity of polyisopropylbenzenes. libretexts.org The reaction is typically carried out with concentrated or fuming sulfuric acid, where the electrophile is sulfur trioxide (SO₃) or its protonated form. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Studies on the sulfonation of various polyisopropylbenzene isomers reveal complex reaction pathways involving not only direct substitution but also isomerization and desulfonation-resulfonation. rsc.orgumt.edu

Sulfonation of 1,2,3-Triisopropylbenzene: Reaction with chlorosulfonic acid (ClSO₃H) in carbon tetrachloride at 0°C primarily yields 2,4,6-tri-isopropylbenzenesulfonyl chloride (80% of the product), with small amounts of the 2,4,5-isomer also forming. rsc.org This indicates a strong directing effect towards the positions para to the C1 and C3 isopropyl groups and ortho to the C2 group, which is the least sterically hindered available position.

Sulfonation of 1,3,5-Triisopropylbenzene: This isomer reacts with 98.4% H₂SO₄ to initially form 2,4,6-tri-isopropylbenzenesulfonic acid. However, this product rapidly converts to the more stable 2,4,5-isomer and 3,5-di-isopropylbenzenesulfonic acid. rsc.org This conversion suggests a mechanism involving desulfonation (loss of the -SO₃H group) followed by re-sulfonation at a different position or dealkylation/realkylation. umt.edu

Reaction of 1,2,4,5-Tetraisopropylbenzene: When treated with a mixture of 98.4% H₂SO₄ and trifluoroacetic acid, this isomer initially undergoes sulfonation. Over time, the primary products observed are 2,4,5-tri- and 3,5-di-isopropylbenzenesulfonic acids, indicating that dealkylation is a significant competing pathway under these strongly acidic conditions. rsc.org

For the specific case of This compound , only two ring positions are available for substitution: C4 and C6. Based on the behavior of related isomers, sulfonation would be expected to occur, with the product distribution being heavily influenced by steric hindrance. The C6 position is flanked by only one isopropyl group, whereas the C4 position is situated between two isopropyl groups (C3 and C5). Therefore, electrophilic attack at the C6 position would likely be favored. The potential for subsequent rearrangement or dealkylation, as seen with other highly substituted polyisopropylbenzenes, would also be a critical factor in the final product distribution.

Table 1: Product Distribution in the Sulfonation of Polyisopropylbenzene Isomers This interactive table summarizes the observed products from the sulfonation of different polyisopropylbenzene precursors.

| Precursor | Reagent/Conditions | Initial Product | Subsequent Products/Rearrangements | Reference |

|---|---|---|---|---|

| 1,2,3-Triisopropylbenzene | ClSO₃H in CCl₄ at 0°C | 2,4,6-Triisopropylbenzenesulfonyl chloride (~80%), 2,4,5-isomer (minor) | Not specified | rsc.org |

| 1,3,5-Triisopropylbenzene | 98.4% H₂SO₄ at 25°C | 2,4,6-Triisopropylbenzenesulfonic acid | 2,4,5-Triisopropylbenzenesulfonic acid, 3,5-Diisopropylbenzenesulfonic acid | rsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4,5-Tetraisopropylbenzene |

| 1,2,3-Triisopropylbenzene |

| 1,2,4-Triisopropylbenzene |

| 1,3,5-Triisopropylbenzene |

| 2,4,5-Tri-isopropylbenzenesulfonic acid |

| 2,4,6-Tri-isopropylbenzenesulfonyl chloride |

| 2,4,6-Triisopropylbenzenesulfonic acid |

| 3,5-Di-isopropylbenzenesulfonic acid |

| Aluminum chloride |

| Benzene |

| Carbon tetrachloride |

| Chlorosulfonic acid |

| Cumene (Isopropylbenzene) |

| Di-isopropylbenzenes |

| Ethylbenzene |

| Propylene |

| Sulfuric acid |

| Sulfur trioxide |

| Trifluoroacetic acid |

Electrophilic Aromatic Substitution Reactions of Highly Substituted Arenes

Halogenation Studies on Sterically Hindered Polyalkylbenzenes

The introduction of a halogen atom onto a sterically hindered polyalkylbenzene, such as this compound, is governed by the principles of electrophilic aromatic substitution, where both steric and electronic factors play a crucial role. The bulky isopropyl groups significantly encumber the aromatic ring, influencing the regioselectivity of the halogenation reaction.

In general, the halogenation of benzene and its derivatives occurs in the presence of a Lewis acid catalyst, such as iron(III) chloride or aluminum chloride, which polarizes the halogen molecule, rendering it more electrophilic libretexts.orgchemguide.co.uklibretexts.org. For polyalkylbenzenes, the alkyl groups are activating and ortho-, para-directing. However, in a highly substituted and sterically crowded molecule like this compound, the accessibility of the ortho and para positions is severely restricted.

Considering the structure of this compound, the only available position for substitution is the C4 position. The positions C2 and C6 are flanked by two isopropyl groups, making them exceptionally hindered. The C4 position is situated between a hydrogen and an isopropyl group, making it the most sterically accessible site for an incoming electrophile. Therefore, electrophilic halogenation of this compound is expected to yield predominantly the 4-halo-1,2,3,5-tetraisopropylbenzene derivative.

Studies on related compounds, such as the bromination of 1,3,5-triisopropylbenzene, have shown that halogenation occurs at the position between two isopropyl groups, yielding 2-bromo-1,3,5-triisopropylbenzene (B188717) cymitquimica.com. This further supports the prediction that halogenation of this compound would occur at the most available position, C4.

Table 1: Predicted Regioselectivity of Halogenation on this compound

| Reactant | Reagent | Catalyst | Major Product |

|---|---|---|---|

| This compound | Br₂ | FeBr₃ | 4-Bromo-1,2,3,5-tetraisopropylbenzene |

Cyclialkylation and Intramolecular Rearrangement Processes in Alkylbenzene Systems

Intramolecular cyclization and rearrangement reactions are significant processes in the synthesis and transformation of polyalkylbenzenes, often leading to the formation of complex polycyclic aromatic hydrocarbons. These reactions are typically promoted by acid catalysts and are influenced by the substitution pattern and steric strain of the starting material.

In the context of highly substituted isopropylbenzenes, intramolecular cyclization can occur through the formation of a carbocation on one of the isopropyl groups, which then acts as an electrophile and attacks the aromatic ring. For a molecule like this compound, such a reaction would be challenging due to the significant steric hindrance around the ring. However, under forcing conditions, it is conceivable that a cyclization involving one of the isopropyl groups and an adjacent position on the ring could occur, leading to a strained polycyclic system.

More commonly, intramolecular rearrangements are observed in alkylbenzene chemistry, particularly under acidic conditions. These rearrangements, such as the Jacobsen rearrangement, typically involve the migration of alkyl groups around the aromatic ring to achieve a more thermodynamically stable substitution pattern. Given the sterically strained nature of the 1,2,3-vicinal arrangement of isopropyl groups in this compound, it is plausible that this compound could undergo rearrangement to a less sterically hindered isomer, such as 1,2,4,5-tetraisopropylbenzene, in the presence of a strong acid.

Research on the acid-catalyzed isomerization of di-tert-butyl-isopropylbenzenes has demonstrated the propensity of bulky alkyl groups to rearrange to relieve steric strain. For instance, the treatment of 2,4-di-tert-butyl-1-isopropylbenzene with a Lewis acid could potentially lead to the migration of a tert-butyl or isopropyl group.

Mechanisms Involving Aryne Intermediates in Related Aromatic Systems

Arynes are highly reactive intermediates derived from aromatic rings by the formal removal of two substituents from adjacent positions, resulting in the formation of a strained "triple" bond within the ring wikipedia.org. They are typically generated in situ from ortho-dihaloaromatics or other suitable precursors upon treatment with a strong base wikipedia.orgtcichemicals.com. Due to their extreme reactivity, arynes readily undergo a variety of transformations, including nucleophilic addition and cycloaddition reactions wiley-vch.de.

The formation of an aryne from a derivative of this compound would require the presence of two leaving groups on adjacent carbons. For example, a hypothetical 1-halo-2-lithio-3,4,6,?-tetraisopropylbenzene could, in principle, eliminate lithium halide to form a highly strained 3,4,6,?-tetraisopropylbenzyne. However, the generation of such an aryne would be significantly influenced by the steric bulk of the four isopropyl groups. The severe steric hindrance would likely disfavor the planar geometry required for efficient aryne formation and could lead to alternative reaction pathways.

Furthermore, the regioselectivity of nucleophilic addition to a substituted aryne is influenced by the electronic and steric nature of the substituents. In a hypothetical tetraisopropylbenzyne, the bulky isopropyl groups would sterically hinder the approach of a nucleophile to the aryne carbons. The electronic effect of the isopropyl groups (weakly electron-donating) would also play a role in directing the incoming nucleophile.

While there is no specific literature on aryne formation from this compound, studies on other sterically hindered aromatic systems suggest that aryne generation can be a viable, albeit challenging, synthetic strategy. The reactivity of such strained intermediates opens up possibilities for the synthesis of novel, highly substituted aromatic compounds that are inaccessible through conventional methods.

Table 2: Potential Reactions Involving a Hypothetical 3,4,6,?-Tetraisopropylbenzyne

| Aryne Precursor (Hypothetical) | Reagent | Reaction Type | Potential Product |

|---|---|---|---|

| 1-Bromo-2-lithio-3,4,6,?-tetraisopropylbenzene | - | Elimination | 3,4,6,?-Tetraisopropylbenzyne |

| 3,4,6,?-Tetraisopropylbenzyne | Furan | [4+2] Cycloaddition | Sterically hindered Diels-Alder adduct |

Steric Effects and Molecular Architecture of 1,2,3,5 Tetraisopropylbenzene

Conformational Dynamics of 1,2,3,5-Tetraisopropylbenzene and its Derivatives

The conformational flexibility of this compound is largely dictated by the rotational behavior of its four isopropyl groups. The steric interactions between adjacent isopropyl groups, particularly the ortho-substituted pair at positions 1 and 2, and the interactions between the groups at positions 2 and 3, and 1 and 5, impose significant barriers to free rotation around the C(aryl)-C(isopropyl) bonds.

Hindered Internal Rotation in Ortho-Substituted Isopropylbenzene Derivatives

In ortho-substituted isopropylbenzene derivatives, the steric hindrance between the adjacent groups leads to a significant barrier to the internal rotation of the isopropyl groups. This phenomenon can be studied using dynamic nuclear magnetic resonance (NMR) spectroscopy, which allows for the determination of the energy barriers for such rotational processes. The presence of bulky ortho-substituents can lead to distinct rotational conformers that interconvert at a rate that is dependent on the temperature.

For instance, studies on related sterically hindered molecules have shown that the free energies of activation for aryl-aryl rotation can be measured by variable temperature NMR. These measurements provide a quantitative measure of the steric hindrance exerted by the substituents. In systems with ortho-substituted isopropyl groups, the rotational barriers are expected to be substantial, leading to preferred conformations that minimize steric repulsion.

Table 1: Rotational Barriers in Selected Sterically Hindered Aromatic Compounds

| Compound | Substituents | Rotational Barrier (kcal/mol) | Method |

| Biphenyl Derivative | Heavy heteroatom ortho-substituent | Varies | Dynamic NMR |

| Tetraaryl[n]cumulenes | Tetraaryl | 11 to >24 | Dynamic VTNMR |

| Push-Pull Buta-1,2,3-trienes | Donor-acceptor | As low as 11.8 | Variable Temperature NMR |

Intramolecular Strain and Aromaticity Perturbations in Bulky Aromatics

The dense substitution pattern in this compound induces significant intramolecular strain, which can lead to distortions of the normally planar benzene (B151609) ring and affect its aromatic character.

Analysis of Strain Enthalpies in Highly Branched Alkylbenzene Frameworks

The steric repulsion between the bulky isopropyl groups in this compound forces the molecule to adopt a conformation that minimizes these unfavorable interactions. This, however, comes at the cost of introducing strain energy. This strain can manifest as bond angle distortions, bond stretching, and out-of-plane deformations of the benzene ring.

Computational methods, such as force field calculations and density functional theory (DFT), are powerful tools for estimating the strain enthalpies of highly branched alkylbenzenes. These calculations can provide insights into the energetic cost of steric crowding and how the molecule distributes this strain across its framework. For example, a method for the direct computation of hydrocarbon strain energies using computational group equivalents has been presented, providing a framework for such analyses swarthmore.edu. Studies on other highly substituted benzenes, such as 1,2-bis(o-carboranyl)benzene, have shown that bulky substituents can cause significant deformation of the benzene ring, with the distortion accounting for a substantial portion of the total strain energy vanderbilt.edu.

Table 2: Calculated Strain Energies in Highly Strained Hydrocarbons

| Compound | Strain Energy (kcal/mol) | Method |

| Bicyclobutane | 66.5 | W1BD |

| [2.1.1]propellane | 101.5 | G-4 |

| [4.4.4.4]fenestrane | Varies | CBS-QB3 |

Influence of Bulky Isopropyl Groups on Benzene Ring Distortion and Electronic Properties

The significant steric strain in this compound is expected to cause deviations from the ideal planar geometry of the benzene ring. This distortion can involve out-of-plane bending of the C-H bonds and even a non-planar arrangement of the carbon atoms of the ring itself. X-ray crystallographic studies of other crowded aromatic compounds have provided direct evidence for such distortions vanderbilt.edu.

These geometric distortions can, in turn, affect the electronic properties of the benzene ring. Aromaticity, a key feature of benzene, is associated with its planar structure and the delocalization of its π-electrons. A distorted ring may experience a partial loss of aromaticity. Aromaticity can be quantitatively assessed using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). unirioja.esdiva-portal.org These indices can be calculated using computational methods to probe the degree of aromaticity in strained systems.

Furthermore, the steric hindrance can influence the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and electronic excitation properties of a molecule. DFT studies on substituted benzenes can provide valuable information on how bulky substituents modulate these electronic properties. nih.govnih.gov

Thermodynamic and Energetic Characterization of 1,2,3,5 Tetraisopropylbenzene

Calorimetric Investigations of Polyisopropylbenzenes

Calorimetry serves as a fundamental technique for determining the energetic properties of molecules. researchgate.net Through precise measurements of heat changes associated with chemical reactions or phase transitions, key thermodynamic parameters can be established.

Determination of Enthalpies of Formation in Condensed and Ideal-Gas States

The enthalpy of formation is a critical measure of a compound's intrinsic stability. For polyisopropylbenzenes, these values have been determined through combustion calorimetry. Experimental studies on 1,2,4,5-tetraisopropylbenzene (B1294973) have provided specific values for its condensed (crystalline) and ideal-gas states at a standard temperature of 298.15 K (25 °C). acs.orgresearchgate.net

The standard molar enthalpy of formation for crystalline 1,2,4,5-tetraisopropylbenzene has been determined from its enthalpy of combustion. acs.org To derive the ideal-gas enthalpy of formation, the enthalpy of sublimation at the reference temperature is required. This is typically obtained by combining vapor pressure measurements with heat capacity data for the condensed and gas phases. acs.org These experimental results are vital for refining group-additivity parameters used in theoretical models to predict the thermodynamic properties of complex organic molecules. acs.org

| State | Standard Molar Enthalpy of Formation (ΔfH⦵m) (kJ·mol⁻¹) |

|---|---|

| Condensed (cr) | -349.5 ± 4.0 |

| Ideal-Gas (g) | -248.5 ± 4.4 |

Data sourced from Steele, W.V., et al. (2002). acs.org

Measurement of Enthalpies of Fusion and Crystalline Phase Transitions

Differential scanning calorimetry (DSC) is a primary method for measuring the enthalpy changes associated with phase transitions. acs.org For 1,2,4,5-tetraisopropylbenzene, the enthalpy of fusion—the energy required to transition from a solid to a liquid at its melting point—has been measured. acs.orgnist.gov The melting temperature for this compound is approximately 393 K. nist.gov

Investigations may also reveal solid-solid phase transitions, which are changes in the crystalline structure that occur below the melting point. cam.ac.uk Such transitions are accompanied by their own characteristic enthalpy changes. For 1,2,4,5-tetraisopropylbenzene, the enthalpy of fusion has been quantified, providing insight into the energetics of its crystal lattice. acs.orgresearchgate.net

| Property | Value |

|---|---|

| Melting Temperature (Tfus) | 393 K |

| Enthalpy of Fusion (ΔfusH) | 19.6 kJ·mol⁻¹ |

Data sourced from the NIST WebBook and Steele, W.V., et al. (2002). nist.gov

Critical and Vapor-Phase Properties Analysis

The behavior of a substance in the vapor phase and at its critical point defines the upper temperature and pressure limits of its liquid state. libretexts.org These properties are essential for process design and safety assessments in chemical engineering.

Experimental Determination of Critical Temperatures, Densities, and Pressures for Alkylbenzenes

The critical point represents the specific temperature and pressure above which a distinct liquid and gas phase cannot exist. libretexts.org For many higher-order alkylbenzenes, direct experimental measurement is challenging due to thermal instability at high temperatures. acs.orgacs.org However, techniques such as differential scanning calorimetry can be used to determine these properties. For 1,2,4,5-tetraisopropylbenzene, the critical temperature (Tc) and critical density (ρc) have been determined experimentally. The critical pressure (Pc) is subsequently derived from these values through fitting procedures. acs.org

| Property | Value |

|---|---|

| Critical Temperature (Tc) | 714 K |

| Critical Density (ρc) | 274 kg·m⁻³ |

| Critical Pressure (Pc) | 1.9 MPa |

Data sourced from Steele, W.V., et al. (2002). acs.org

Vapor Pressure Measurements and Derived Enthalpies of Vaporization

Vapor pressure is a key physical property that describes a substance's tendency to transition into the gaseous phase. It is strongly dependent on temperature. The relationship between vapor pressure and temperature can be used to derive the enthalpy of vaporization (ΔvapH), which is the energy required to vaporize a liquid at a given temperature. acs.org

For 1,2,4,5-tetraisopropylbenzene, vapor pressure measurements have been conducted over a range of temperatures. The results are typically fitted to a Wagner-type equation to provide a continuous description of the vapor pressure curve. acs.org From this data, enthalpies of vaporization can be calculated at various temperatures. acs.orgnist.gov

| Temperature (K) | Enthalpy of Vaporization (ΔvapH) (kJ·mol⁻¹) |

|---|---|

| 420 | 60.6 ± 0.2 |

| 460 | 56.8 ± 0.3 |

| 500 | 52.3 ± 0.5 |

| 540 | 47.5 ± 0.9 |

Data sourced from the NIST WebBook, based on research by Steele, W.V., et al. (2002). nist.gov

Elucidation of Structure-Energetics Relationships in Alkylbenzene Series

The systematic study of a series of related compounds, such as the alkylbenzenes, allows for the development of structure-property relationships. researchgate.net By observing how thermodynamic properties change with the number, size, and position of alkyl substituents on the benzene (B151609) ring, predictive models can be constructed. researchgate.netdrishtiias.com

The addition of isopropyl groups to the benzene ring generally leads to a decrease in the ideal-gas enthalpy of formation, indicating increased thermodynamic stability. For example, the enthalpy of formation becomes more negative when moving from 1,4-diisopropylbenzene (B50396) to 1,2,4,5-tetraisopropylbenzene, reflecting the energetic contributions of the additional C-C and C-H bonds. acs.org

Furthermore, the steric hindrance caused by multiple bulky isopropyl groups can influence intermolecular forces, affecting properties like boiling point, vapor pressure, and enthalpy of vaporization. Crowding of the substituents can introduce molecular strain, which in turn elevates the enthalpy of formation compared to a hypothetical strain-free molecule. acs.org The analysis of these trends allows for the refinement of group-additivity schemes, which are invaluable for estimating the properties of compounds that have not been experimentally characterized. acs.org

Advanced Spectroscopic and Computational Investigations on 1,2,3,5 Tetraisopropylbenzene

Spectroscopic Characterization Techniques for Highly Alkylated Arenes

Spectroscopic techniques are indispensable for the structural elucidation and characterization of highly alkylated aromatic compounds. The steric crowding and complex substitution patterns of these molecules necessitate a multi-faceted analytical approach, combining various spectroscopic methods to achieve unambiguous identification and detailed structural insights.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and stereochemistry of organic molecules. For highly alkylated arenes like 1,2,3,5-tetraisopropylbenzene, both ¹H and ¹³C NMR spectroscopy would provide critical information.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons and the protons of the isopropyl groups. Due to the substitution pattern, the two aromatic protons would likely appear as distinct signals, with their chemical shifts influenced by the electron-donating effects of the four isopropyl groups. The isopropyl protons would typically present as a septet for the methine (CH) group and a doublet for the methyl (CH₃) groups. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the aromatic carbons, with chemical shifts indicating whether they are substituted with an isopropyl group or a hydrogen atom. Separate signals for the methine and methyl carbons of the isopropyl groups would also be anticipated.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H | δ 7.0-7.2 | s | - | 1H |

| Aromatic-H | δ 7.0-7.2 | s | - | 1H |

| Isopropyl-CH | δ 2.9-3.2 | septet | ~7.0 | 4H |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Aromatic C-H | ~120-125 |

| Aromatic C-isopropyl | ~145-150 |

| Isopropyl-CH | ~30-35 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of highly alkylated benzenes is often characterized by the loss of alkyl groups. A common fragmentation pathway involves the cleavage of a methyl group (loss of 15 Da) or an isopropyl group (loss of 43 Da) from the molecular ion. Benzylic cleavage, leading to the formation of a stable tropylium-like ion, is also a characteristic feature in the mass spectra of alkylated benzenes.

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Relative Intensity |

|---|---|---|

| 246 | [C₁₈H₃₀]⁺ (Molecular Ion) | High |

| 231 | [M - CH₃]⁺ | Moderate |

| 203 | [M - C₃H₇]⁺ | High |

| 161 | [M - 2(C₃H₇)]⁺ | Moderate |

Infrared and Ultraviolet-Visible Spectroscopy in Aromatic Ring Systems

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for C-H stretching in the aromatic ring (typically above 3000 cm⁻¹) and in the alkyl groups (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. C-H bending vibrations for the isopropyl groups and out-of-plane bending for the substituted aromatic ring would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe absorption maxima related to the π → π* transitions of the benzene (B151609) ring. The substitution with multiple alkyl groups would likely cause a slight bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene.

Table 4: Hypothetical IR and UV-Vis Spectral Data for this compound

| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | Aromatic C-H Stretch | 3050-3100 |

| IR | Aliphatic C-H Stretch | 2850-2970 |

| IR | Aromatic C=C Stretch | 1450-1600 |

Theoretical and Quantum Chemical Investigations

Theoretical and computational methods are crucial for understanding the electronic structure, stability, and reactivity of molecules, especially for sterically hindered systems where experimental studies may be challenging.

Elucidation of Electronic Structure and Molecular Energetics via Quantum Chemistry Principles

Quantum chemistry calculations, such as ab initio methods, could be employed to determine the optimized geometry of this compound. These calculations would likely reveal a non-planar arrangement of the isopropyl groups to minimize steric strain. The calculations would also provide insights into the molecular orbital energies, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key parameter that relates to the chemical reactivity and electronic transitions of the molecule. Furthermore, the total electronic energy and heat of formation could be calculated to assess the thermodynamic stability of this isomer relative to other tetraisopropylbenzene isomers.

Density Functional Theory (DFT) Applications to Bulky Aromatic Systems

Density Functional Theory (DFT) has become a widely used computational method for studying the electronic structure and properties of large molecules due to its balance of accuracy and computational cost. For a bulky aromatic system like this compound, DFT calculations could be used to predict a variety of properties. These include the optimized molecular geometry, vibrational frequencies (which can be compared with experimental IR spectra), and NMR chemical shifts (which can aid in the assignment of experimental NMR spectra). DFT can also be used to model the electronic properties, such as the electrostatic potential surface, which can provide insights into the reactive sites of the molecule.

Computational Studies of Reaction Mechanisms and Potential Energy Surfaces in Substituted Benzenes

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and mapping the potential energy surfaces (PES) of substituted benzenes. These theoretical investigations provide insights into reaction pathways, transition states, and the influence of substituents on reactivity, which are often difficult to obtain through experimental means alone. For sterically hindered molecules like this compound, computational studies are particularly valuable for understanding how bulky substituents modulate the geometric and electronic properties of the benzene ring and, consequently, its chemical behavior.

Modern computational studies of reaction mechanisms in substituted benzenes typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods are used to locate stationary points on the PES, which correspond to reactants, intermediates, transition states, and products. By connecting these stationary points, a detailed reaction pathway can be constructed, providing a step-by-step description of the chemical transformation.

For instance, computational studies on the reactions of methylated benzenes with hydroxyl (OH) radicals have revealed complex reaction mechanisms involving reversible OH addition to the aromatic ring, forming different adduct isomers. The stability and reactivity of these adducts are highly dependent on the position of the methyl groups. In the case of this compound, the four bulky isopropyl groups would be expected to exert significant steric hindrance, influencing the regioselectivity of electrophilic or radical attack. Computational modeling could predict the preferred sites of attack and the energy barriers for the formation of various intermediates.

The PES for a chemical reaction is a multidimensional surface that represents the energy of a system as a function of its geometry. By mapping the PES, chemists can identify the lowest energy pathways for a reaction, analogous to a hiker finding the easiest path through a mountainous terrain. For substituted benzenes, the PES is influenced by the electronic effects (inductive and resonance) and steric effects of the substituents. The bulky isopropyl groups in this compound would create a highly corrugated PES, with deep energy wells for stable conformations and high-energy barriers for conformational changes or reactions that involve significant steric clash.

A common approach to studying reaction mechanisms is to calculate the Gibbs free energy profile of the reaction. This profile connects the free energies of the reactants, transition states, and products, allowing for the determination of the reaction's thermodynamic and kinetic feasibility. The table below illustrates a hypothetical reaction coordinate for an electrophilic aromatic substitution on a generic substituted benzene, highlighting the key stationary points that would be investigated in a computational study.

Table 1: Hypothetical Energy Profile for Electrophilic Aromatic Substitution

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Benzene Derivative + Electrophile | 0.0 |

| Transition State 1 | Formation of σ-complex | +15 to +25 |

| σ-complex (Wheland intermediate) | Electrophile attached to the ring | +5 to +10 |

| Transition State 2 | Deprotonation of σ-complex | +10 to +20 |

Note: The energy values are illustrative and would vary significantly depending on the specific reactants and reaction conditions.

Computational studies can also provide valuable information about the structure and stability of reaction intermediates. For example, in reactions involving benzylic positions, the stability of benzylic radicals, carbocations, or carbanions can be assessed. In this compound, the isopropyl groups provide multiple benzylic hydrogens that could be susceptible to abstraction, leading to the formation of benzylic radicals. Computational calculations could determine the relative stabilities of the different possible radicals and the energy barriers for their formation.

Aromaticity Indices (e.g., NICS, Resonance Energy) and Their Application to Sterically Hindered Benzene Derivatives

Aromaticity is a fundamental concept in organic chemistry that describes the special stability and reactivity of certain cyclic, planar, and conjugated molecules. While benzene is the archetypal aromatic compound, its aromatic character can be modulated by the presence of substituents. Aromaticity is not a directly observable quantity, but its effects can be quantified using various theoretical indices. Among the most widely used are Nucleus-Independent Chemical Shift (NICS) and resonance energy.

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity that is calculated computationally. It is defined as the negative of the magnetic shielding computed at a specific point in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded region inside the ring. Consequently, aromatic compounds have negative NICS values, with more negative values generally indicating stronger aromaticity. Conversely, antiaromatic compounds exhibit positive NICS values, while non-aromatic compounds have NICS values close to zero.

The table below shows the calculated NICS values for benzene, which serves as a benchmark for aromaticity.

Table 2: Calculated NICS Values for Benzene

| NICS Parameter | Value (ppm) |

|---|---|

| NICS(0) | -7.0 to -10.0 |

Note: The exact values can vary depending on the computational method and basis set used.

For sterically hindered benzene derivatives like this compound, the aromaticity of the central ring is expected to be influenced by the bulky substituents. The isopropyl groups can distort the planarity of the benzene ring, which can, in turn, affect the efficiency of π-electron delocalization and reduce the magnitude of the diatropic ring current. Computational studies could quantify this effect by calculating the NICS values for this compound and comparing them to that of benzene. It is anticipated that the NICS values for this compound would be less negative than those of benzene, indicating a slight decrease in aromaticity due to steric strain.

Resonance Energy

Resonance energy is an energetic criterion for aromaticity that quantifies the extra stability of a conjugated system compared to a hypothetical localized structure. ucla.edulibretexts.org For benzene, the resonance energy is the difference in the heat of hydrogenation between benzene and three molecules of cyclohexene. libretexts.org The experimental resonance energy of benzene is approximately 36 kcal/mol, which is a testament to its significant aromatic stabilization. ucla.edu

Computationally, resonance energy can be estimated using various methods, such as isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. By comparing the energy of the aromatic compound to that of appropriate non-aromatic reference compounds, a theoretical resonance energy can be derived.

The steric hindrance in this compound can lead to a decrease in resonance energy compared to benzene. The out-of-plane distortion of the benzene ring caused by the bulky isopropyl groups can disrupt the overlap of p-orbitals, thereby reducing the extent of electron delocalization and the associated resonance stabilization. Computational calculations of the resonance energy of this compound would provide a quantitative measure of this steric inhibition of resonance.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

Advanced Chemical Applications and Material Science Roles of 1,2,3,5 Tetraisopropylbenzene

Role as a Synthetic Precursor and Building Block for Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular structures, including supramolecular complexes and metal-organic frameworks sigmaaldrich.com. Polyalkylated benzenes, such as isomers of tetraisopropylbenzene, are valuable scaffolds in this regard due to their rigid core and the synthetic handles provided by the alkyl groups or the remaining aromatic protons.

While direct literature on the extensive use of 1,2,3,5-tetraisopropylbenzene as a synthetic precursor is limited, the principles can be inferred from related structures. For instance, other polysubstituted aromatic compounds are routinely used to construct larger, more complex molecules. A notable example is the synthesis of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, which demonstrates how a substituted benzene (B151609) core can be functionalized to create tripodal molecules with specific conformations and interaction capabilities nih.gov. Similarly, 1,3,5-triisopropylbenzene (B165165) serves as a precursor for various derivatives used in both materials science and organic synthesis sigmaaldrich.comfishersci.casigmaaldrich.cominchikey.infostenutz.eu.

The 1,2,3,5-substitution pattern offers a unique, unsymmetrical scaffold compared to more common isomers like 1,2,4,5-tetraisopropylbenzene (B1294973) nih.gov. This asymmetry could be exploited to direct the regioselective synthesis of complex architectures where different functionalities are required at specific positions. The steric hindrance imparted by the four isopropyl groups can also be a strategic tool, guiding incoming reagents to less hindered positions or stabilizing reactive intermediates. Functionalization of the remaining aromatic proton or the isopropyl groups themselves could yield a variety of derivatives, making this compound a potentially versatile, albeit underexplored, building block for creating intricate molecular and supramolecular structures sigmaaldrich.com.

Supramolecular Assembly and Host-Guest Chemistry in Crowded Aromatic Systems

Supramolecular chemistry focuses on systems composed of multiple molecular subunits held together by non-covalent interactions rsc.org. These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental to the self-assembly of complex, ordered structures from simpler components nih.govmdpi.comresearchgate.net. Crowded aromatic systems, such as this compound, provide a unique platform for studying and utilizing these forces.

Design Principles for Self-Assembly Driven by Intermolecular Interactions

The self-assembly of molecules into larger, functional architectures is governed by a delicate balance of intermolecular forces. In systems built from aromatic cores, π-π stacking interactions are a primary driving force for assembly. However, the presence of bulky substituents, such as the isopropyl groups in this compound, introduces significant steric hindrance that can modulate or even prevent typical face-to-face π-stacking.

This steric crowding can be harnessed as a design principle. Instead of stacking, these molecules may be forced into alternative arrangements, leading to the formation of unique supramolecular patterns. For example, studies on 1,3,5-trisubstituted 2,4,6-triethylbenzenes show that these molecules form specific dimer structures through a combination of C–H⋯O and C–H⋯π interactions, with the bulky side arms nesting into each other rsc.org. The design of such systems often involves incorporating specific functional groups capable of forming directional interactions, like hydrogen bonds, to guide the assembly process and overcome the steric repulsion of the bulky alkyl groups. Porphyrinic molecular squares, for instance, are assembled from difunctional ligands and metal centers, creating large cavities capable of binding guest molecules northwestern.edu.

Investigation of Non-Covalent Interactions in Systems Featuring Bulky Isopropyl Groups

Non-covalent interactions are critical in determining the structure and stability of molecular complexes and materials nih.govmdpi.comresearchgate.netnih.gov. In aromatic systems featuring bulky isopropyl groups, a key interplay exists between attractive dispersion forces and repulsive steric effects.

Furthermore, the steric bulk of the isopropyl groups has a profound impact on host-guest chemistry. A host molecule based on a tetraisopropylbenzene framework would possess a pre-organized, albeit sterically shielded, cavity. The binding of a guest molecule would depend on its ability to fit within this sterically demanding environment. This steric hindrance can lead to high selectivity, where only guests of a specific size and shape can be accommodated. Research on other host-guest systems has shown that steric factors are a crucial determinant of binding affinity and selectivity uni-ulm.debeilstein-journals.orgresearchgate.net. The unique, asymmetric arrangement of the isopropyl groups in the 1,2,3,5-isomer could create cavities with specific geometries, offering possibilities for designing highly selective molecular receptors.

Development of Organometallic Ligands Based on this compound Frameworks

The benzene ring is a common scaffold for the design of ligands used in organometallic chemistry and catalysis. By functionalizing the ring with donor atoms (e.g., phosphorus, nitrogen, oxygen), it is possible to create polydentate ligands that can coordinate to metal centers. The substitution pattern on the benzene ring plays a crucial role in determining the properties of the resulting metal complex.

Steric Influence of Polyisopropylbenzene Ligands on Metal Coordination Geometries and Reactivity

Steric effects are non-bonding interactions that arise from the spatial arrangement of atoms and significantly influence the shape and reactivity of molecules wikipedia.org. In coordination chemistry, the steric bulk of a ligand is a powerful tool for controlling the properties of a metal complex nih.gov. Bulky ligands, such as those derived from polyisopropylbenzenes, can enforce unusual coordination numbers and geometries on a metal center by limiting the number of ligands that can bind or by dictating their spatial arrangement nih.gov.

For example, m-terphenyl-based ligands, which are extremely bulky, have been used to stabilize reactive metal centers and to create complexes with specific catalytic activities arxiv.orgworktribe.comnih.gov. The steric pressure exerted by these ligands can prevent catalyst deactivation pathways, such as dimerization, and can influence the selectivity of catalytic reactions nih.govresearchgate.net. A ligand based on the this compound framework would be expected to exert significant steric influence. The asymmetric nature of this framework could lead to metal complexes with lower symmetry, which can be advantageous in certain catalytic applications, particularly in asymmetric catalysis.

The table below illustrates the impact of steric hindrance on coordination geometry in selected organometallic complexes, highlighting how bulky ligands dictate structural parameters.

| Complex/Ligand System | Metal Center | Key Steric Feature | Impact on Coordination Geometry |

| m-Terphenyl (B1677559) Isocyanides on Au(111) | Au | Bulky m-terphenyl groups | Site-selective binding to reduce steric pressure nih.gov |

| Group 11 m-Terphenyl Complexes | Cu, Ag, Au | Encumbering 2,6-disubstituted aryl groups | Formation of dimeric structures with short metal-metal distances worktribe.com |

| Tetrylene Dichalcogenolates with m-terphenyl ligands | Si, Ge, Sn, Pb | Very bulky m-terphenyl groups on chalcogen atoms | Counterintuitive acute interligand angles (<90°) due to dispersion forces researchgate.net |

| Titanium ortho-terphenoxide Complexes | Ti | Bulky di-tert-butyl substituted phenoxide groups | Constrains geometry to 4- and 5-coordinate compounds nih.gov |

Exploration in Homogeneous Catalysis through Organometallic Complexes

Organometallic complexes are widely used as catalysts in homogeneous catalysis, where the catalyst and reactants are in the same phase cnr.it. The performance of such a catalyst is highly dependent on the electronic and steric properties of the ligands coordinated to the metal center mdpi.comnih.govresearchgate.net.

While there are no specific reports on the use of this compound-based ligands in catalysis, the potential can be seen in related systems. For instance, the 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) ligand, built on a tetrasubstituted benzene core, is used to construct multimetallic assemblies with controlled spacing between redox-active units nih.gov. Such structures are relevant to the development of catalysts with cooperative effects between multiple metal centers.

A hypothetical phosphine (B1218219) ligand derived from this compound would combine the electron-donating properties of the phosphine groups with the significant steric bulk of the isopropyl substituents. This could lead to catalysts with high activity and selectivity. The steric hindrance could create a protective pocket around the active metal center, influencing which substrates can approach and how they bind, thereby controlling the outcome of the reaction. For example, in alkyne hydroamination catalysis, bulky terphenoxide ligands on titanium create active catalysts and influence their subsequent reactivity nih.gov. This demonstrates the principle that a sterically demanding ligand framework, such as one potentially derived from this compound, can be a valuable tool for developing novel homogeneous catalysts.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 1,2,3,5-tetraisopropylbenzene with high regioselectivity?

- Methodological Answer : Use Friedel-Crafts alkylation with isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a benzene derivative. Optimize reaction temperature (typically 80–120°C) and stoichiometry to minimize polyalkylation byproducts. Monitor regioselectivity via GC-MS or HPLC to confirm substitution patterns .

- Key Challenge : Competing steric effects from multiple isopropyl groups may reduce yield; inert atmospheres (N₂/Ar) and anhydrous conditions are critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify proton environments and confirm substitution patterns.

- GC-MS : Quantify purity (>98% recommended for research-grade material) and detect trace alkylation byproducts .

- X-ray crystallography : Resolve steric crowding and confirm spatial arrangement of isopropyl groups .

Q. What solvent systems are compatible with this compound for spectroscopic studies?

- Methodological Answer : Use non-polar solvents (e.g., deuterated chloroform, CCl₄) to avoid interference with NMR signals. For UV-Vis studies, ensure solvents lack conjugated π systems (e.g., hexane) to prevent spectral overlap .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in catalytic applications?

- Methodological Answer : Perform DFT calculations to model steric hindrance and electronic effects. Experimentally, compare reaction rates in hydrogenation or cross-coupling reactions with less hindered analogs (e.g., trimethylbenzenes ). Use kinetic studies (e.g., Eyring plots) to quantify activation barriers .

Q. What strategies resolve contradictory data in thermal stability studies of this compound?

- Methodological Answer : Address discrepancies by standardizing thermogravimetric analysis (TGA) conditions (heating rate, atmosphere). For decomposition pathways, pair TGA with evolved gas analysis (EGA-MS) to identify volatile fragments. Reconcile data with computational models (e.g., bond dissociation energy calculations) .

Q. How can researchers design experiments to probe the compound’s potential as a ligand in organometallic complexes?

- Methodological Answer : Screen coordination behavior via titration experiments with transition metals (e.g., Pd, Rh) using UV-Vis or fluorescence spectroscopy. Compare binding constants (Kₐ) with sterically similar ligands. Validate structures via single-crystal XRD .

Q. What analytical approaches differentiate this compound from its structural isomers?

- Methodological Answer : Employ chromatographic separation (HPLC with chiral columns) coupled with high-resolution mass spectrometry (HRMS). For unambiguous identification, synthesize isotopically labeled analogs (e.g., deuterated derivatives ) and compare fragmentation patterns.

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement statistical design of experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time). Use control charts to monitor reproducibility. Cross-validate with independent labs using shared protocols .

Q. Why do computational models sometimes fail to predict the compound’s solubility parameters accurately?

- Methodological Answer : Refine solvation models (e.g., COSMO-RS) by incorporating experimental data (e.g., Hansen solubility parameters). Account for steric contributions using molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.